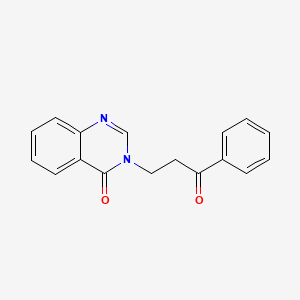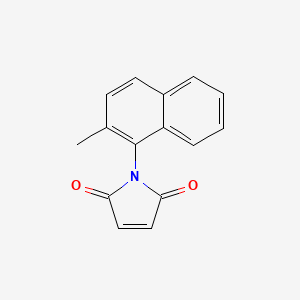
4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-: is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a 3-oxo-3-phenylpropyl group attached to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-oxo-3-phenylpropanoic acid to yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups and oxidation states .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Quinazolinone derivatives have shown promising activity against various biological targets, including enzymes and receptors .
Medicine: In medicine, quinazolinone derivatives are explored for their therapeutic potential. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparación Con Compuestos Similares
2-Phenylquinazolin-4(3H)-one: A closely related compound with similar structural features.
3-Oxo-3-phenylpropanoic acid: A precursor used in the synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-.
Uniqueness: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- is unique due to the presence of the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .
Propiedades
Número CAS |
84671-76-1 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
3-(3-oxo-3-phenylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c20-16(13-6-2-1-3-7-13)10-11-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |
Clave InChI |
BUZYLMIVGMUYHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)

![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)



